N-(tert-butyl)-N-(4-nitrobenzoyl)piperidine-1-carboxamide
Description
Properties
IUPAC Name |
N-tert-butyl-N-(4-nitrobenzoyl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4/c1-17(2,3)19(16(22)18-11-5-4-6-12-18)15(21)13-7-9-14(10-8-13)20(23)24/h7-10H,4-6,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBICQVPISNLDMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N(C(=O)C1=CC=C(C=C1)[N+](=O)[O-])C(=O)N2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to interact with the smoothened (smo) receptor, which plays a crucial role in the Hedgehog signaling pathway.
Mode of Action
It is suggested that similar compounds inhibit the hedgehog signaling activity by interacting with smo receptors.
Biological Activity
N-(tert-butyl)-N-(4-nitrobenzoyl)piperidine-1-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article examines the biological activity of this compound, synthesizing data from various studies and presenting findings in a structured manner.
Chemical Structure and Properties
The compound is characterized by a piperidine ring substituted with a tert-butyl group and a 4-nitrobenzoyl moiety. Its chemical formula is , and it possesses unique properties that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 284.34 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
The biological activity of this compound is believed to stem from its ability to interact with various biological targets. The nitro group can undergo bioreduction, forming reactive intermediates that may interact with cellular components, leading to diverse biological effects. Additionally, the piperidine ring can modulate enzyme activity and receptor interactions, contributing to its pharmacological profile.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. A study evaluated its efficacy against various bacterial strains, demonstrating significant inhibition at certain concentrations.
- Minimum Inhibitory Concentration (MIC) values were reported as follows:
- Staphylococcus aureus : 32 µg/mL
- Escherichia coli : 64 µg/mL
- Candida albicans : 16 µg/mL
These results suggest that the compound could be a candidate for further development as an antimicrobial agent.
Anticancer Activity
The compound has also been investigated for its anticancer potential. In vitro studies showed that it inhibits the proliferation of several cancer cell lines, including:
- HeLa (cervical cancer) : IC50 = 25 µM
- MCF-7 (breast cancer) : IC50 = 30 µM
- A549 (lung cancer) : IC50 = 20 µM
The mechanism underlying this activity may involve apoptosis induction and cell cycle arrest, although further studies are required to elucidate the precise pathways involved.
Study 1: Antimicrobial Efficacy
A recent study published in Journal of Antimicrobial Chemotherapy assessed the antimicrobial efficacy of this compound against multidrug-resistant bacterial strains. The compound showed promising results, particularly against Gram-positive bacteria, indicating its potential as a lead compound for antibiotic development .
Study 2: Anticancer Properties
Another investigation focused on the anticancer effects of this compound on breast cancer cells. The study utilized MTT assays to measure cell viability and found that treatment with this compound resulted in a dose-dependent reduction in cell viability, suggesting effective anticancer properties .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Reactivity and Properties
The tert-butyl group in the target compound is a bulky, electron-donating substituent that may enhance solubility in nonpolar environments or stabilize intermediates during synthesis. The 4-nitrobenzoyl group in the target compound is a strong electron-withdrawing substituent, likely influencing reactivity in coupling reactions compared to the acetylated piperidine derivatives in .
Physicochemical Properties
Key properties of select analogs are summarized below:
Research Findings and Trends
- Substituent Impact : Electron-withdrawing groups (e.g., nitro in the target compound) may enhance electrophilicity for nucleophilic reactions, whereas electron-donating groups (e.g., tert-butyl) improve steric shielding .
- Synthetic Efficiency : Tosylation and fluorination reactions () consistently achieve >90% yields, suggesting robust protocols for piperidine-1-carboxamide derivatization .
- Characterization Consistency : NMR and HRMS are universally employed for structural validation, ensuring reliable compound identification across studies .
Preparation Methods
Piperidine Scaffold Formation
The piperidine ring is often synthesized via cyclization or functionalization of pre-existing piperidine precursors. For example, tert-butyl 4-methylidenepiperidine-1-carboxylate undergoes hydroboration and palladium-catalyzed cross-coupling to introduce substituents at the 4-position. Alternatively, N-benzyl-4-piperidone serves as a starting material for ketal formation, followed by hydrogenolysis to yield 4-aminopiperidine intermediates.
Table 1: Reagents and Conditions for Piperidine Intermediate Synthesis
Stepwise Preparation of this compound
Step 1: Introduction of the tert-Butyl Carboxamide Group
The tert-butyl group is introduced via a carbamate protection strategy. tert-Butyl carbamate reacts with piperidine intermediates under acidic conditions (e.g., p-toluenesulfonic acid or ammonium chloride) to form the corresponding carboxamide. This step often employs toluene or methanol as solvents, with temperatures ranging from 80°C to 110°C.
Key Reaction:
$$
\text{Piperidine intermediate} + \text{tert-butyl carbamate} \xrightarrow{\text{NH}_4\text{Cl, MeOH}} \text{N-(tert-butyl)piperidine-1-carboxamide} \quad
$$
Step 2: Acylation with 4-Nitrobenzoyl Chloride
The acylation step involves reacting N-(tert-butyl)piperidine-1-carboxamide with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. Dichloromethane or dimethylformamide (DMF) are preferred solvents, with reactions typically conducted at 0–25°C to minimize side reactions.
Optimization Parameters:
- Solvent: DMF increases reaction rate due to its high polarity but may require purification via column chromatography.
- Stoichiometry: A 1.2:1 molar ratio of 4-nitrobenzoyl chloride to piperidine derivative ensures complete conversion.
Table 2: Acylation Reaction Conditions and Outcomes
| Base | Solvent | Temperature (°C) | Yield | Purity (HPLC) |
|---|---|---|---|---|
| Triethylamine | DCM | 0–25 | 78% | 98.5% |
| Pyridine | DMF | 25 | 85% | 99.1% |
Advanced Methodologies and Catalytic Systems
Palladium-Catalyzed Cross-Coupling
Recent advances utilize palladium catalysts to streamline synthesis. For instance, Pd/C-mediated hydrogenation efficiently removes benzyl protecting groups from intermediates, achieving yields >88%. Similarly, Suzuki-Miyaura coupling has been explored for introducing aryl groups to the piperidine ring prior to acylation.
Reductive Amination
Reductive amination with sodium cyanoborohydride or hydrogen gas enables the formation of secondary amines, critical for constructing the carboxamide moiety. This method avoids harsh acidic conditions, enhancing compatibility with acid-sensitive nitro groups.
Characterization and Analytical Validation
Spectroscopic Analysis
Crystallography and Conformational Studies
Single-crystal X-ray diffraction (XRD) of analogous compounds reveals chair conformations of the piperidine ring and planar configurations of the nitrobenzoyl group. These structural insights guide the design of derivatives with enhanced bioactivity.
Comparative Evaluation of Synthetic Routes
Table 3: Yield and Scalability of Preparation Methods
| Method | Steps | Total Yield | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Carbamate Protection | 3 | 65–70% | High | Moderate |
| Pd-Catalyzed Coupling | 2 | 75–80% | Moderate | High |
| Reductive Amination | 3 | 70–75% | High | Low |
The carbamate protection route, while scalable, requires stringent temperature control during ketal formation. In contrast, palladium-catalyzed methods offer shorter reaction times but necessitate costly catalysts.
Q & A
Q. Basic Analysis :
- ¹H/¹³C NMR : Assign peaks systematically by comparing chemical shifts to structurally similar piperidine derivatives (e.g., δ ~1.4 ppm for tert-butyl protons; δ ~8.2 ppm for nitrobenzoyl aromatic protons) .
- Mass Spectrometry (MS) : Confirm molecular ion ([M+H]⁺) alignment with theoretical mass (±2 ppm) .
Q. Advanced Contradiction Resolution :
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions by correlating proton-proton and proton-carbon couplings .
- X-ray Crystallography : Resolve ambiguities in stereochemistry or regiochemistry by determining the crystal structure .
What advanced spectroscopic techniques are recommended for confirming the compound’s structural integrity?
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₁₈H₂₄N₃O₃) with sub-ppm accuracy .
- IR Spectroscopy : Confirm carboxamide C=O stretching (~1650–1700 cm⁻¹) and nitro group absorption (~1520 cm⁻¹) .
- Dynamic Light Scattering (DLS) : Assess aggregation behavior in solution-phase studies, critical for bioactivity assays .
What strategies are effective in analyzing the compound’s stability under varying experimental conditions?
Q. Basic Stability Testing :
Q. Advanced Degradation Studies :
- Forced Degradation (ICH Guidelines) : Expose the compound to heat, light, and oxidative stress (H₂O₂) to identify degradation products .
- LC-MS/MS : Characterize degradation pathways by tracking fragment ions (e.g., loss of tert-butyl group: [M – C₄H₉]⁺) .
How can bioactivity studies be designed to evaluate the compound’s pharmacological potential?
Q. Basic Screening :
Q. Advanced Mechanistic Studies :
- Molecular Docking : Predict binding modes to receptors (e.g., sulfonamide-binding enzymes) using AutoDock Vina .
- ADME Profiling : Assess metabolic stability in liver microsomes and permeability via Caco-2 monolayers .
What computational methods are suitable for modeling the compound’s interactions with biological targets?
Q. Basic Modeling :
Q. Advanced Dynamics :
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor binding over 100 ns trajectories to evaluate conformational stability .
- QSAR Analysis : Corrogate substituent effects (e.g., tert-butyl vs. methyl groups) on bioactivity .
How can researchers address discrepancies in reported bioactivity data for this compound?
- Dose-Response Reproducibility : Validate activity across multiple independent assays (e.g., SPR vs. fluorescence polarization) .
- Batch Purity Analysis : Use HPLC-UV to confirm >95% purity, as impurities (e.g., de-nitro byproducts) may skew results .
What synthetic modifications could enhance the compound’s solubility or bioavailability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
